N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a thiadiazole derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Novel derivatives of thiadiazole, including compounds related to N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized using methods like carbodiimide condensation, providing a convenient and fast approach to create these compounds with identifiable properties through IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Biological Activities
Anticancer Properties : Certain thiadiazole derivatives have shown potential as anticancer agents. For instance, a study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which exhibited cytotoxic activities against various cancer cell lines (Abu-Melha, 2021). Another research focused on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, showing promising cytotoxic activity against MCF7 and A549 cancer cell lines (Çevik et al., 2020).
Glutaminase Inhibition : A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, revealed their potential as inhibitors of kidney-type glutaminase, which could have therapeutic implications in cancer treatment (Shukla et al., 2012).
Material Science Applications
- Optoelectronic Properties : Thiazole-based compounds have been investigated for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and their conducting polymers were found to have potential applications in optoelectronics due to their optical band gaps and switching times (Camurlu & Guven, 2015).
Molecular Modeling and Pharmacological Studies
Molecular Modeling for Drug Design : The compound's derivatives have been used in molecular modeling studies, suggesting their potential as pharmacological agents, particularly in the context of anti-inflammatory and analgesic properties (Shkair et al., 2016).
Antileishmanial Activity : Derivatives of the compound showed promising antileishmanial activity against Leishmania major, with some compounds demonstrating better activity than standard drugs (Vosooghi et al., 2015).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIHLYDCQWUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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